4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJUURWVIKILKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxyaniline under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
While comprehensive data tables and case studies focusing solely on the applications of "4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide" are unavailable in the provided search results, the following information can be gathered regarding its properties, synthesis, and potential applications:
Properties and Synthesis:
- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide has the linear formula .
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals . They sell it as-is and make no warranties regarding its merchantability or fitness for a particular purpose, and the buyer assumes responsibility for confirming its identity and/or purity .
Potential Applications:
- A study mentions "4-fluoro-N-(2-methoxyphenyl) benzenesulfonamide" as a structural analog of N-(2-methoxyphenyl) benzenesulfonamide (MPBS) . MPBS is a novel prototypic GPCR-dependent regulator of neuronal G protein-gated inward rectifier K(+) (GIRK) channels . While 4-fluoro-N-(2-methoxyphenyl) benzenesulfonamide also augmented the somatostatin-induced GIRK fluorescent signal, it did not increase the signal when applied alone, unlike MPBS .
- Benzenesulfonamides, in general, have demonstrated biological activity and have been investigated for potential therapeutic effects. They may interact with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. Specific targets have not been definitively identified, but the presence of sulfonamide moieties often correlates with antibacterial and anti-inflammatory activities.
- Some synthesized aryl thiazolone–benzenesulfonamides have shown a carbonic anhydrase IX inhibitory effect and anti-proliferative activity against triple-negative breast cancer cell lines . Certain derivatives also exhibited excellent enzyme inhibition against CA IX, remarkable selectivity for CA IX over CA II, and the ability to induce apoptosis in certain cancer cells . Moreover, some analogues exhibited significant antibacterial and anti-biofilm activities .
- Other synthesized 5-arylpyrimidin-2-amines were evaluated for their anticancer activities . Most of the synthesized compounds exhibited moderate to high antiproliferative activity, and one was found to be the most active on MCF-7 and HepG2 cancer cell lines, inhibiting tubulin polymerization and inducing cell cycle arrest and cell apoptosis in the MCF-7 cell line .
- 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives have shown inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV) . One compound with a fluorine atom at the 6-position of the phenyl ring increased inhibition activity .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function . Additionally, the fluorine atom can participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide with structurally related sulfonamides, highlighting key differences in substituents, molecular weights, and biological activities:
Key Observations:
- Aromatic vs. Heterocyclic Substituents: Heterocyclic substituents like thiazole (in compound 38, ) or pyrimidine-indole () introduce hydrogen-bonding capabilities, improving target specificity for enzymes or receptors.
Physicochemical Properties
Quantum chemical studies on alkylamine-substituted sulfonamides (e.g., 4-amino-N-(2-aminoethyl)benzenesulfonamide) reveal that alkyl chain length inversely correlates with solubility but enhances hydrophobic interactions . In contrast, the 2-methoxyphenyl group in the target compound provides moderate solubility in polar aprotic solvents (e.g., DMSO) due to its methoxy moiety, while the fluorine atom reduces polar surface area compared to hydroxyl or amino groups .
Pharmacological Activity
- Antimicrobial Potential: Analogous compounds like 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar properties .
- Receptor Antagonism: Derivatives such as (R)-4-fluoro-N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide (compound 13, ) show potent α1A/α1D-adrenergic receptor antagonism, indicating that fluorine and methoxy groups synergistically enhance receptor binding.
- Anticancer Activity: The pyrimidine-indole derivative () demonstrates antiproliferative effects via kinase inhibition, a mechanism that could be explored for the target compound given structural similarities.
Biological Activity
4-Fluoro-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly as an inhibitor of human carbonic anhydrases (CAs). This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₂FNO₃S
- Molecular Weight : 273.30 g/mol
- Structure : The compound features a fluorine atom at the para position relative to the sulfonamide group and a methoxy group at the ortho position of the phenyl ring.
Inhibition of Carbonic Anhydrases
Research indicates that 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide exhibits strong binding affinity towards human carbonic anhydrases, particularly CA II and CA IX. These enzymes play critical roles in physiological processes such as respiration and acid-base balance. The compound's inhibitory effects suggest its potential use in treating conditions where CA activity is dysregulated.
| Enzyme | IC₅₀ (μM) | Selectivity |
|---|---|---|
| CA II | 1.55 - 3.92 | Moderate |
| CA IX | 10.93 - 25.06 | High |
Antibacterial and Antibiofilm Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 15.625 - 62.5 |
| S. aureus | 31.108 - 124.432 |
Furthermore, the compound shows promising antibiofilm activity, which is crucial for combating persistent infections caused by biofilm-forming bacteria.
Study on Carbonic Anhydrase Inhibition
In a study published in RSC Advances, derivatives of benzene sulfonamides were synthesized and evaluated for their ability to inhibit human carbonic anhydrases. The findings indicated that structural modifications could enhance inhibitory potency, with certain derivatives demonstrating IC₅₀ values significantly lower than those of existing inhibitors.
Antibacterial Evaluation
Another research effort focused on synthesizing new benzenesulfonamides derived from N-sulfonation of phenethylamine. These compounds were tested against E. coli, revealing several candidates with notable antibacterial activity that could serve as alternatives to conventional antibiotics .
Mechanistic Insights
The mechanism of action for carbonic anhydrase inhibition involves competitive binding at the enzyme's active site, leading to decreased enzyme activity. Molecular docking studies have shown favorable interactions between the compound and the active site residues of CA IX, suggesting a strong binding affinity that correlates with its biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically begins with sulfonylation of 2-methoxyaniline using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and maintain temperatures below 40°C to minimize side reactions .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and confirm sulfonamide group geometry (e.g., bond angles S–N–C) .
- Spectroscopy :
- NMR : Assign peaks using -NMR to verify fluorine position and -NMR for methoxy group integration .
- IR : Confirm sulfonamide S=O stretching vibrations (~1300–1150 cm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assays. IC values can be compared to acetazolamide as a control .
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational methods predict and resolve contradictions in experimental biological activity data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, CA isoforms). Compare binding affinities across isoforms to explain selectivity discrepancies .
- QSAR Modeling : Train models on fluorinated sulfonamide datasets to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends .
Q. What strategies mitigate unintended byproducts during synthesis, such as double sulfonylation?
- Methodological Answer :
- Byproduct Analysis : Isolate unexpected products (e.g., N,N-disubstituted sulfonamides) via column chromatography and characterize via - HMBC NMR .
- Reaction Control : Introduce bulky protecting groups (e.g., Boc) on the aniline nitrogen to block over-sulfonylation .
Q. How can reaction conditions be optimized for scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce decomposition risks at scale .
- DoE (Design of Experiments) : Use factorial designs to assess solvent polarity (e.g., DMF vs. THF), temperature, and catalyst impacts on yield/purity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s COX-2 selectivity?
- Methodological Answer :
- Assay Validation : Replicate studies using identical enzyme sources (e.g., human recombinant COX-2) and inhibitor concentrations (µM range).
- Meta-Analysis : Compare data across publications, noting variables like buffer pH (7.4 vs. 6.8) or co-solvents (DMSO tolerance <1%) that alter activity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
